3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene is an organic compound characterized by its unique structure, which includes a butene backbone with a 3-methylbut-2-en-1-yl group attached via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene typically involves the reaction of 3-methylbut-2-en-1-ol with but-1-ene in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids.
Temperature: Moderate temperatures around 50-100°C.
Solvent: Non-polar solvents like hexane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of raw materials and energy.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxygen-linked group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted butenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its reactivity is influenced by the presence of the 3-methylbut-2-en-1-yl group, which can stabilize or destabilize intermediates in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-buten-1-ol: Similar structure but with a hydroxyl group instead of an ether linkage.
3-Methylbut-2-en-1-ol: Similar structure but lacks the butene backbone.
3-Methylbut-3-en-1-yl Methacrylate: Contains a methacrylate group instead of a butene backbone.
Uniqueness
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene is unique due to its ether linkage and the presence of both a butene backbone and a 3-methylbut-2-en-1-yl group
Eigenschaften
CAS-Nummer |
79705-00-3 |
---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
1-but-3-en-2-yloxy-3-methylbut-2-ene |
InChI |
InChI=1S/C9H16O/c1-5-9(4)10-7-6-8(2)3/h5-6,9H,1,7H2,2-4H3 |
InChI-Schlüssel |
YYOIINOBDYCMCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C=C)OCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.